3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid

Catalog No.
S13335016
CAS No.
M.F
C25H21Cl2NO4
M. Wt
470.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2...

Product Name

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid

IUPAC Name

4-(2,4-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Molecular Formula

C25H21Cl2NO4

Molecular Weight

470.3 g/mol

InChI

InChI=1S/C25H21Cl2NO4/c26-16-10-9-15(23(27)12-16)11-17(13-24(29)30)28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,17,22H,11,13-14H2,(H,28,31)(H,29,30)

InChI Key

UAGBOWBNDBDJMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)Cl)CC(=O)O

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid, also known as (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid, is a synthetic compound characterized by its complex structure. It has a molecular formula of C25H21Cl2NO4 and a molecular weight of approximately 470.35 g/mol. The compound features a fluorenyl group, methoxycarbonyl functionality, and a dichlorophenyl moiety, which collectively contribute to its unique chemical properties and potential biological activities .

Typical for amino acids and their derivatives. Key reactions include:

  • Amide Formation: The carboxylic acid group can react with amines to form amides.
  • Esterification: The carboxylic acid can undergo esterification with alcohols.
  • Nucleophilic Substitution: The dichlorophenyl group can be involved in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives for specific applications.

The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid typically involves several steps:

  • Preparation of Fluorenyl Derivative: The initial step often includes the synthesis of the fluorenyl-methoxycarbonyl derivative.
  • Coupling Reaction: This involves the coupling of the fluorenyl derivative with an appropriate amino acid or amine under controlled conditions to form the amide bond.
  • Functional Group Modifications: Subsequent reactions may introduce or modify functional groups like the dichlorophenyl group through electrophilic aromatic substitution or other methods.

These synthetic routes require careful optimization to achieve high yields and purity .

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid has potential applications in various fields:

  • Pharmaceutical Research: As a building block in drug discovery, particularly for developing anticancer or anti-inflammatory agents.
  • Biochemical Studies: Useful in studying protein interactions due to its amino acid-like structure.
  • Material Science: Potential applications in creating novel materials through polymerization processes involving its functional groups.

Interaction studies involving this compound could focus on its binding affinity with various biological targets such as enzymes or receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects. Techniques such as surface plasmon resonance or fluorescence resonance energy transfer might be employed to study these interactions quantitatively.

Several compounds share structural similarities with 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid268734-29-8Similar structure but with a single chlorine substituent
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid270063-52-0Contains a different chlorophenyl substitution pattern
Fmoc-(R)-3-amino-4-(2,4-dichlorophenyl)butyric acid7009783A derivative used in peptide synthesis

Uniqueness

The uniqueness of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid lies in its specific combination of functional groups and stereochemistry. This configuration may impart distinct biological properties compared to its analogs, highlighting its potential as a specialized building block in pharmaceutical development.

Molecular Architecture

The compound features a four-carbon backbone with three functional domains:

  • Fmoc-protected amine: A 9-fluorenylmethyloxycarbonyl group attached to the β-amino position
  • Aromatic substituent: 2,4-dichlorophenyl moiety at the γ-carbon
  • Carboxylic acid terminus: Free α-carboxylic acid group

This arrangement creates a chiral center at the β-carbon, with the (S)-configuration being biologically relevant for peptide applications.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name(3S)-4-(2,4-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Molecular FormulaC₂₅H₂₁Cl₂NO₄
Molecular Weight470.34 g/mol
CAS Registry Number270063-49-5
Chiral Center ConfigurationS

The systematic naming follows IUPAC rules prioritizing the longest carbon chain containing the carboxylic acid. Numbering begins at the carboxyl group, making the amine-bearing carbon position 3.

Stereochemical Considerations

Crystallographic studies reveal the (S)-configuration induces a bent conformation that:

  • Minimizes steric clash between Fmoc and dichlorophenyl groups
  • Optimizes hydrogen bonding potential during peptide coupling
  • Enhances solubility in polar aprotic solvents like DMF and NMP

XLogP3

5.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

469.0847635 g/mol

Monoisotopic Mass

469.0847635 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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